N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
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Description
Benzamides are a significant class of amide compounds . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs . The compound you mentioned seems to be a complex benzamide derivative, with additional naphthyl and benzoxazole groups.
Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These methods can provide detailed information about the molecular structure and the nature of the bonds within the molecule.Chemical Reactions Analysis
Benzamides can undergo various chemical reactions, including nucleophilic aromatic substitution reactions . The specific reactions that your compound can undergo would depend on the exact structure and the conditions under which the reactions are carried out.Physical and Chemical Properties Analysis
Benzamides are typically solid at room temperature . They are slightly soluble in water and soluble in many organic solvents . The exact physical and chemical properties of your compound would depend on its specific structure.Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O2S/c29-23(17-7-2-1-3-8-17)28-25(31)26-20-12-13-22-21(15-20)27-24(30-22)19-11-10-16-6-4-5-9-18(16)14-19/h1-15H,(H2,26,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRRLBDPOKYUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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